Gentamycin C1
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Overview
Description
Gentamycin C1 is a member of the gentamycin complex, which is a group of aminoglycoside antibiotics produced by the bacterium Micromonospora purpurea. This compound is known for its potent antibacterial activity, particularly against Gram-negative bacteria. It is widely used in clinical settings to treat severe bacterial infections, including those resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gentamycin C1 is primarily obtained through fermentation processes involving Micromonospora species. The bacterium is cultured under specific conditions that promote the production of gentamycin components, including C1. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Micromonospora purpurea. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes multiple stages of extraction and purification, including ion-exchange chromatography and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Gentamycin C1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its antibacterial activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various gentamycin derivatives, each with distinct antibacterial properties and potential therapeutic applications .
Scientific Research Applications
Gentamycin C1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and to develop new antibiotics.
Medicine: this compound is crucial in treating severe bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: It is used in the production of veterinary medicines and as a preservative in certain pharmaceutical formulations
Mechanism of Action
Gentamycin C1 exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing misreading of mRNA and inhibiting translocation, ultimately leading to bacterial cell death. The primary molecular targets are the 16S ribosomal RNA and specific ribosomal proteins .
Comparison with Similar Compounds
- Gentamycin C1a
- Gentamycin C2
- Gentamycin C2a
- Gentamycin B1
- Gentamycin X2
Comparison: Gentamycin C1 is unique due to its specific methyl substitution at the 6′-position, which influences its antibacterial activity and resistance profile. Compared to gentamycin C1a and C2, this compound has a distinct spectrum of activity and toxicity profile. For instance, gentamycin C2 is less nephrotoxic, while gentamycin C1a is known for its minimal cochlear effects .
This compound stands out for its potent antibacterial activity and its role in treating severe infections, making it a valuable compound in both clinical and research settings.
Properties
CAS No. |
287730-69-2 |
---|---|
Molecular Formula |
C21H43N5O7 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 |
InChI Key |
CEAZRRDELHUEMR-URQXQFDESA-N |
Isomeric SMILES |
CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
Color/Form |
White amorphous powder |
melting_point |
102-108 °C |
solubility |
Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |
Origin of Product |
United States |
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